![molecular formula C11H12O3S B024277 (R)-2-Acetylthio-3-phenylpropionic Acid CAS No. 57359-76-9](/img/structure/B24277.png)
(R)-2-Acetylthio-3-phenylpropionic Acid
Overview
Description
(R)-2-Acetylthio-3-phenylpropionic acid, also known as R-ATPA, is a synthetic compound that has been the subject of numerous scientific studies in recent years. It is a derivative of phenylpropionic acid, and it has been used in a variety of research applications, including studies of biochemical and physiological effects. R-ATPA has been used to study the mechanism of action of various compounds, as well as to investigate the advantages and limitations of laboratory experiments.
Scientific Research Applications
Pharmacology: Metallo-β-lactamase Inhibition
®-2-Acetylthio-3-phenylpropionic Acid: has been identified as an inhibitor of IMP-1 metallo-β-lactamase , an enzyme that confers antibiotic resistance to bacteria . This application is crucial in the development of new pharmacological strategies to combat drug-resistant bacterial infections.
Organic Synthesis: Chiral Building Block
The compound’s chiral nature makes it a valuable building block in organic synthesis . It can be used to create complex molecules with specific three-dimensional arrangements, which is essential for the synthesis of active pharmaceutical ingredients.
Medicinal Chemistry: Drug Development
In medicinal chemistry, ®-2-Acetylthio-3-phenylpropionic Acid could serve as a precursor or an intermediate in the synthesis of therapeutic agents. Its structural features may be leveraged to enhance the pharmacokinetic properties of new drugs .
Analytical Chemistry: Chromatographic Analysis
This compound can be utilized in analytical chemistry as a standard or a reagent in chromatographic methods to separate and quantify similar compounds, aiding in the quality control of pharmaceutical products .
Chemical Engineering: Process Optimization
In chemical engineering, ®-2-Acetylthio-3-phenylpropionic Acid might be involved in process optimization studies. Its properties can influence reaction kinetics and thermodynamics, which are critical for designing efficient and scalable chemical processes .
properties
IUPAC Name |
(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSNFYJYANSNI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431066 | |
Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetylthio-3-phenylpropionic Acid | |
CAS RN |
57359-76-9 | |
Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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